



SD-436 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	SD-436	
Cat. No.:	B15614987	Get Quote

Application Notes and Protocols for SD-436

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **SD-436** for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with this potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader.

Product Information

• Product Name: SD-436

- Mechanism of Action: SD-436 is a PROTAC that selectively induces the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][2][3] It is composed of a highaffinity STAT3 ligand, a linker, and a ligand for the E3 ubiquitin ligase cereblon.[1]
- Primary Applications: Preclinical research in oncology, particularly for cancers with high levels of activated STAT3, such as leukemia and lymphoma.[1]

Solubility Data

The solubility of **SD-436** in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can negatively impact solubility, particularly with DMSO.[4]



Solvent	Maximum Solubility	Molar Concentration (at Max Solubility)	Notes
DMSO	100 mg/mL	80.12 mM	Ultrasonic treatment may be required to achieve full dissolution. Use of fresh, anhydrous DMSO is highly recommended.[1][4][5]
Water	5 mg/mL	Not specified	
Ethanol	Insoluble	Not applicable	_

Preparation for In Vitro Experiments

3.1. Preparation of Stock Solutions

For most in vitro applications, a concentrated stock solution of **SD-436** is prepared in DMSO. The following table provides volumes for preparing common stock concentrations.

Desired Stock Concentration	Mass of SD-436 (1 mg)	Mass of SD-436 (5 mg)	Mass of SD-436 (10 mg)
1 mM	0.8012 mL	4.0058 mL	8.0115 mL
5 mM	0.1602 mL	0.8012 mL	1.6023 mL
10 mM	0.0801 mL	0.4006 mL	0.8012 mL

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Equilibrate the vial of **SD-436** powder to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO
 (as indicated in the table above) to the vial.



- Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the solid is completely dissolved.[1][5]
- Visually inspect the solution to ensure there are no undissolved particulates.

3.2. Storage of Stock Solutions

To maintain the stability and activity of **SD-436**, proper storage is essential.

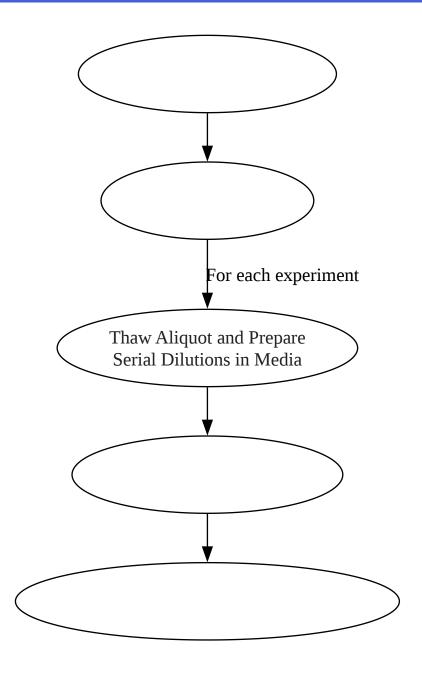
- Long-term storage (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C.[1][5]
- Short-term storage (up to 1 month): Aliquots can be stored at -20°C.[1][5]

IMPORTANT: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

- 3.3. Preparation of Working Solutions for Cell Culture
- Thaw an aliquot of the SD-436 DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
- Add the diluted **SD-436** to your cell cultures. For example, **SD-436** has been shown to inhibit the growth of MOLM-16, SU-DHL-1, and SUP-M2 cell lines with IC50 values in the nanomolar range after a 4-day treatment.[1] It has also been used at concentrations from 0.1 nM to 40 µM for protein degradation studies.[1]

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Preparation for In Vivo Experiments

4.1. Vehicle Formulation (General Guidance)

The precise formulation for in vivo administration of **SD-436** is not explicitly detailed in the available literature. However, for similar compounds, formulations involving a mixture of solvents are common to achieve a stable and injectable solution.[6] Researchers should perform their own formulation development and stability testing. A common starting point for

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formulating poorly soluble compounds for intravenous (i.v.) injection in mice is a vehicle containing DMSO, PEG300, Tween 80, and saline.

Example Formulation Protocol (Adaptation may be required):

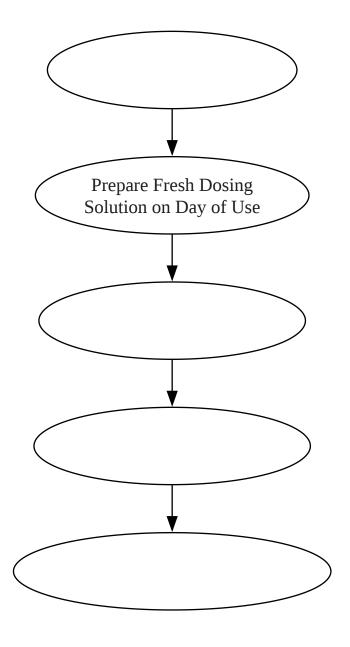
- Prepare a concentrated stock of SD-436 in DMSO (e.g., 10-20 times the final desired concentration).
- In a separate tube, mix the other vehicle components. A common vehicle might consist of:
 - 5-10% DMSO
 - 30-40% PEG300
 - 5% Tween 80
 - Saline or ddH₂O to 100%
- Slowly add the SD-436 DMSO stock solution to the vehicle mixture while vortexing to avoid precipitation.
- Ensure the final solution is clear and free of any particulates before administration.

IMPORTANT: This is a general guide. The optimal formulation for **SD-436** must be determined empirically. It is recommended to prepare the final dosing solution fresh on the day of the experiment.[6]

4.2. Administration

SD-436 has been shown to be effective in mouse xenograft models when administered via intravenous (i.v.) injection.[1][3] Dosing regimens of 5-25 mg/kg on a weekly schedule have resulted in significant and lasting tumor regression in leukemia and lymphoma models.[1][3]





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Safety Precautions

SD-436 is a potent bioactive compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

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